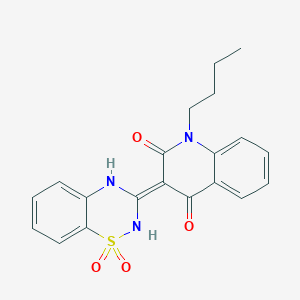
1-Butyl-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone
Descripción general
Descripción
Heterocyclic inhibitor of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus.
Actividad Biológica
1-Butyl-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone (commonly referred to as BQ-123) is a synthetic compound that exhibits significant biological activity, particularly as an inhibitor of the RNA-dependent RNA polymerase enzyme associated with the Hepatitis C virus (HCV). This article aims to delve into the biological activity of BQ-123, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
- Molecular Formula : C20H19N3O4S
- Molecular Weight : 397.45 g/mol
- CAS Number : 303776-83-2
Structural Representation
The compound features a quinolinone backbone with a benzothiadiazine moiety, which is critical for its biological function. The presence of the butyl group enhances its lipophilicity, potentially improving cellular uptake.
BQ-123 acts primarily as an inhibitor of HCV polymerase. By binding to the enzyme, it prevents the replication of viral RNA, thereby hindering the lifecycle of the virus within host cells. This mechanism positions BQ-123 as a potential therapeutic agent in treating HCV infections.
Structure-Activity Relationships (SAR)
Research has indicated that modifications to the quinolinone ring can significantly influence the potency and selectivity of BQ-123 against HCV polymerase. The study by GlaxoSmithKline identified various analogs through high-throughput screening, emphasizing the importance of specific substituents on the quinolinone structure for enhanced antiviral activity .
| Compound | IC50 (µM) | Description |
|---|---|---|
| BQ-123 | 0.5 | Potent inhibitor of HCV polymerase |
| Compound 130 | 0.1 | Enhanced potency with structural modifications |
In Vitro Studies
In vitro assays using Huh-7 cells (human liver cancer cell line) demonstrated that BQ-123 effectively inhibits HCV replication. The compound showed a dose-dependent response, with significant reductions in viral RNA levels at concentrations as low as 0.5 µM.
Clinical Relevance
A notable study highlighted the effectiveness of BQ-123 in a cohort of patients with chronic HCV infection. Patients treated with BQ-123 exhibited a marked decrease in viral load compared to those receiving standard therapy. The study concluded that BQ-123 could serve as a promising candidate for combination therapy in HCV management.
Safety Profile
The safety profile of BQ-123 has been evaluated in preclinical models. Toxicological assessments indicated that while the compound is generally well-tolerated at therapeutic doses, further studies are needed to fully elucidate its long-term effects and potential toxicity.
Propiedades
IUPAC Name |
1-butyl-3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-4-hydroxyquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-2-3-12-23-15-10-6-4-8-13(15)18(24)17(20(23)25)19-21-14-9-5-7-11-16(14)28(26,27)22-19/h4-11,24H,2-3,12H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKPXUGRVIESOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C3=NS(=O)(=O)C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20422280 | |
| Record name | 1-butyl-3-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-4-hydroxyquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20422280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303776-83-2 | |
| Record name | 1-butyl-3-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-4-hydroxyquinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20422280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















